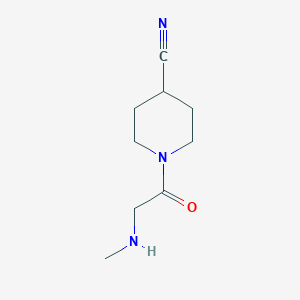![molecular formula C10H11N3O3 B1479019 3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile CAS No. 2098073-60-8](/img/structure/B1479019.png)
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI key for this compound is YRCZYSNETHVUNJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.256 . It has a density of 1.3±0.1 g/cm3 and a polarizability of 23.0±0.5 10-24cm3 . The boiling point is 459.8±45.0 °C at 760 mmHg . The compound is stored at -4℃ for 1-2 weeks, and for longer storage periods, it is stored at -20℃ .Scientific Research Applications
Analgesic Applications
Pyrrolo[3,4-c]pyridine derivatives have been studied as potential analgesic agents . They could potentially be used to manage pain in various medical conditions.
Sedative Applications
These compounds have also been explored for their sedative properties . They could potentially be used in the treatment of conditions requiring sedation.
Neurological Applications
Pyrrolo[3,4-c]pyridine derivatives can be used to treat diseases of the nervous system . This opens up possibilities for their use in neurology and psychiatry.
Immunological Applications
These compounds have shown potential in the treatment of diseases of the immune system . This suggests they could be used in the development of new immunotherapies.
Antidiabetic Applications
Some pyrrolo[3,4-c]pyridine derivatives have been found to have antidiabetic activities . They could potentially be used in the management of diabetes.
Antimycobacterial Applications
These compounds have also been studied for their antimycobacterial properties . This suggests potential applications in the treatment of mycobacterial infections.
Antiviral Applications
Pyrrolo[3,4-c]pyridine derivatives have been found to have antiviral activities . They could potentially be used in the treatment of various viral infections.
Antitumor Applications
Lastly, these compounds have shown antitumor activities . This suggests they could be used in the development of new cancer therapies.
Safety and Hazards
properties
IUPAC Name |
3-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-3-1-8(14)13-4-2-6-7(5-13)10(16)12-9(6)15/h6-7H,1-2,4-5H2,(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLJQOBBEPXXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1478939.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)
![1-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478941.png)
![2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478943.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)
![4-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobutanoic acid](/img/structure/B1478948.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478951.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)
![5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478954.png)
![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1478956.png)
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478957.png)
![1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478958.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478959.png)